1-Methyl-N-(5-methylhexan-2-yl)-1H-pyrazol-4-amine
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Overview
Description
1-Methyl-N-(5-methylhexan-2-yl)-1H-pyrazol-4-amine is a chemical compound with the molecular formula C11H21N3 and a molecular weight of 195.30 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-N-(5-methylhexan-2-yl)-1H-pyrazol-4-amine typically involves the reaction of 1-methyl-1H-pyrazol-4-amine with 5-methylhexan-2-yl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-N-(5-methylhexan-2-yl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or organic solvents.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted pyrazoles.
Scientific Research Applications
1-Methyl-N-(5-methylhexan-2-yl)-1H-pyrazol-4-amine is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methyl-N-(5-methylhexan-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-N-(5-methylhexan-2-yl)pyrrolidin-3-amine
- 1-Methyl-N-(5-methylhexan-2-yl)piperidin-4-amine
Uniqueness
1-Methyl-N-(5-methylhexan-2-yl)-1H-pyrazol-4-amine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C11H21N3 |
---|---|
Molecular Weight |
195.30 g/mol |
IUPAC Name |
1-methyl-N-(5-methylhexan-2-yl)pyrazol-4-amine |
InChI |
InChI=1S/C11H21N3/c1-9(2)5-6-10(3)13-11-7-12-14(4)8-11/h7-10,13H,5-6H2,1-4H3 |
InChI Key |
DNNDKXNKOYMTMS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(C)NC1=CN(N=C1)C |
Origin of Product |
United States |
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